
Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol is a complex organic compound with a unique structure that combines the properties of acetic acid with a fluoromethyl and methylocta-dien-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of simpler hydrocarbons .
Scientific Research Applications
Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated organic molecules and those with methylocta-dien-ol groups. Examples include:
- Acetic acid derivatives with different substituents.
- Fluoromethylated compounds with varying chain lengths.
- Methylocta-dien-ol compounds with different functional groups .
Uniqueness
What sets acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol apart is its combination of fluoromethyl and methylocta-dien-ol groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
76481-05-5 |
|---|---|
Molecular Formula |
C12H21FO3 |
Molecular Weight |
232.29 g/mol |
IUPAC Name |
acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H17FO.C2H4O2/c1-9(2)4-3-5-10(8-11)6-7-12;1-2(3)4/h4,6,12H,3,5,7-8H2,1-2H3;1H3,(H,3,4) |
InChI Key |
UEWFMKJUKWUYFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCO)CF)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


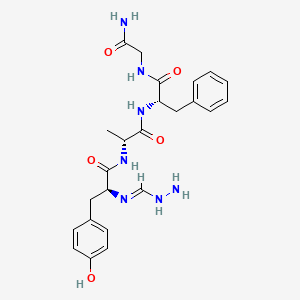


![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
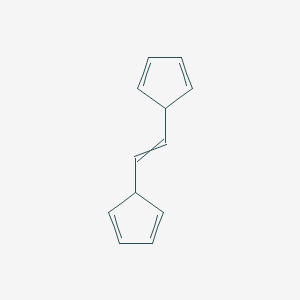

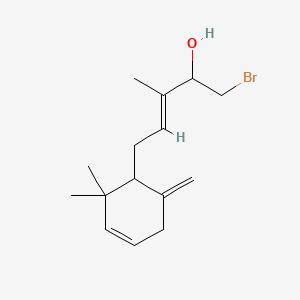
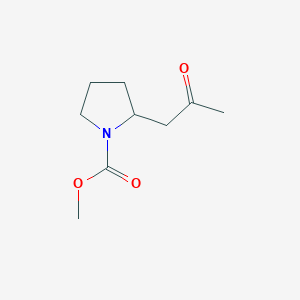
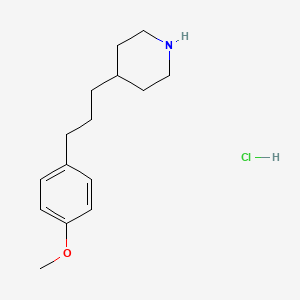
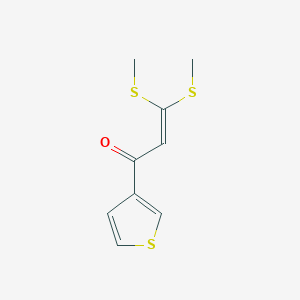
![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)
![5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14433813.png)

